(S)-2-(3-methoxybenzyl)piperazine

Behavioral pharmacology Drug discrimination Locomotor activity

(S)-2-(3-Methoxybenzyl)piperazine (CAS 612502-43-9, molecular formula C₁₂H₁₈N₂O, MW 206.28 g/mol) is a chiral benzylpiperazine derivative bearing a single (S)-configured 3-methoxybenzyl substituent at the piperazine 2-position. It belongs to the broader class of 2-substituted piperazines, a scaffold recognized for high-affinity interactions with central nervous system (CNS) receptors, including sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B14806673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-methoxybenzyl)piperazine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2CNCCN2
InChIInChI=1S/C12H18N2O/c1-15-12-4-2-3-10(8-12)7-11-9-13-5-6-14-11/h2-4,8,11,13-14H,5-7,9H2,1H3/t11-/m0/s1
InChIKeyDRKUIOHLHFFGOP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile of (S)-2-(3-Methoxybenzyl)piperazine (CAS 612502-43-9): A Chiral 2-Substituted Benzylpiperazine


(S)-2-(3-Methoxybenzyl)piperazine (CAS 612502-43-9, molecular formula C₁₂H₁₈N₂O, MW 206.28 g/mol) is a chiral benzylpiperazine derivative bearing a single (S)-configured 3-methoxybenzyl substituent at the piperazine 2-position . It belongs to the broader class of 2-substituted piperazines, a scaffold recognized for high-affinity interactions with central nervous system (CNS) receptors, including sigma-1 (σ₁) and sigma-2 (σ₂) receptors [1]. The compound is primarily sourced as a research intermediate and chiral building block, with commercially available purity typically ≥97% (NLT 97%) . Its structural distinction from the more extensively studied 1-substituted benzylpiperazines (e.g., BZP, m-MeO-BZP) is the regiochemistry of substitution, which alters both the conformational landscape of the piperazine ring and the presentation of the benzyl pharmacophore to biological targets.

Why (S)-2-(3-Methoxybenzyl)piperazine Cannot Be Interchanged with 1-Substituted or Racemic Benzylpiperazine Analogs


The substitution position on the piperazine ring fundamentally alters pharmacological outcomes. 1-Substituted benzylpiperazines such as 1-(3-methoxybenzyl)piperazine (m-MeO-BZP, CAS 55212-32-3) present the benzyl group on the N-1 nitrogen, producing a distinct spatial orientation compared to the 2-substituted scaffold [1]. In behavioral pharmacology, m-MeO-BZP (the N-1 regioisomer) produced only partial substitution in MDMA drug discrimination assays and did not increase locomotor activity, whereas its unsubstituted congener BZP exhibited full substitution and dose-dependent locomotor stimulation [1]. On the sigma receptor front, chiral (piperazin-2-yl)methanol derivatives with a meta-methoxybenzyl substituent demonstrated that the methoxy position (meta vs. para) significantly influences σ₁ receptor affinity and selectivity over σ₂ receptors [2]. Furthermore, the (S)-enantiomer provides a defined three-dimensional structure that may be critical for selective interaction with chiral biological targets, whereas racemic or (R)-configured material may produce divergent or attenuated binding profiles . Simple substitution of this compound with a 1-substituted regioisomer, racemic mixture, or para-methoxy analog therefore risks altering both target engagement and functional pharmacological outcome.

Quantitative Differentiation Evidence for (S)-2-(3-Methoxybenzyl)piperazine Relative to Closest Analogs


Regioisomeric Differentiation: 1-(3-Methoxybenzyl)piperazine (N-1 Regioisomer) Exhibits Distinct Behavioral Pharmacology from BZP

In a direct head-to-head mouse behavioral study, 1-(3-methoxybenzyl)piperazine (m-MeO-BZP, the N-1 regioisomer of the target compound scaffold) was compared with 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and meta-chlorophenylpiperazine (m-CPP) [1]. BZP increased locomotor activity in a dose-dependent manner, whereas m-MeO-BZP only decreased locomotor activity [1]. In S(+)-MDMA-trained mice, BZP, TFMPP, and m-CPP fully substituted, but m-MeO-BZP only partially substituted for both S(+)-MDMA and R(−)-MDMA training drugs [1]. This demonstrates that the 3-methoxy substituent on the benzyl group attenuates the stimulant-like effects observed with unsubstituted BZP and alters the discriminative stimulus profile. While this study used the N-1 substituted regioisomer (not the 2-substituted target compound), it establishes that methoxybenzyl substitution on piperazine produces pharmacologically distinct profiles from the unsubstituted benzyl analog, and that the substitution position (N-1 vs. C-2) constitutes an additional dimension of potential differentiation.

Behavioral pharmacology Drug discrimination Locomotor activity Piperazine regioisomers

Stereochemical Differentiation: (S)- vs. (R)-2-(3-Methoxybenzyl)piperazine Enantiomers Constitute Distinct Chemical Entities

The (S)-enantiomer (CAS 612502-43-9, InChI Key: DRKUIOHLHFFGOP-NSHDSACASA-N) and (R)-enantiomer (CAS 1084797-85-2, InChI Key: DRKUIOHLHFFGOP-LLVKDONJSA-N) of 2-(3-methoxybenzyl)piperazine are distinct chemical entities with different three-dimensional configurations at the C-2 chiral center . While direct comparative pharmacological data for these two enantiomers is not available in the published primary literature, the well-established principle of chiral pharmacology dictates that enantiomers can exhibit markedly different receptor binding affinities, selectivities, and functional activities . In the structurally related (piperazin-2-yl)methanol series, chiral nonracemic synthesis from (S)-serine was essential to obtain optically pure material for sigma receptor binding studies [1]. The procurement implication is that the (S)- and (R)-enantiomers should not be considered interchangeable; selection of the correct enantiomer must be driven by the specific stereochemical requirements of the biological target under investigation.

Chiral pharmacology Enantiomer differentiation Stereochemistry Piperazine enantiomers

Sigma-1 Receptor Affinity of Chiral 2-Substituted Piperazine Derivatives: Class-Level SAR with Meta-Methoxybenzyl Preference

In a series of chiral, nonracemic (piperazin-2-yl)methanol derivatives, the p-methoxybenzyl substituted piperazine 3d exhibited the highest σ₁ receptor affinity with Ki = 12.4 nM, showing selectivity over σ₂, NMDA, κ-opioid, and μ-opioid receptors [1]. Although this compound incorporates a 2-hydroxymethyl group not present in the target compound, systematic SAR analysis from this and related series indicates that a benzyl substituent on the piperazine nitrogen and a methoxy group in the meta position (position 3) on the benzyl ring are advantageous for high σ₁ receptor affinity [2]. In a separate regioisomeric N-benzyl alkyl ether piperazine series, N-(benzofuran-2-ylmethyl)-N′-(4′-methoxybenzyl)piperazine (13) showed Ki = 2.7 nM at σ₁ with σ₂/σ₁ selectivity ratio of 38, while the 4′-fluoroethoxy analog (30) achieved Ki = 2.6 nM with σ₂/σ₁ = 187 [3]. These data demonstrate that methoxybenzyl-substituted piperazines can achieve low nanomolar σ₁ affinity and that the methoxy position (meta vs. para) modulates selectivity between σ₁ and σ₂ subtypes. The target compound, bearing a free secondary amine at N-4 and a 3-methoxybenzyl at C-2, represents a scaffold positionally distinct from the N-1,N-4-disubstituted analogs in these studies, and its sigma receptor binding profile remains to be directly characterized.

Sigma-1 receptor Sigma-2 receptor Structure-activity relationship Piperazine SAR

Commercial Availability and Purity: (S)-Enantiomer Is Available as a Defined Chiral Building Block with ≥97% Purity

(S)-2-(3-Methoxybenzyl)piperazine (CAS 612502-43-9) is commercially available through custom synthesis suppliers with specified purity of NLT 97% (typically 98%) . The (R)-enantiomer (CAS 1084797-85-2) is also commercially available as a separate product, confirming that both enantiomers are accessible as discrete chemical entities . In contrast, the more commonly studied 1-(3-methoxybenzyl)piperazine (N-1 regioisomer, CAS 55212-32-3) and the racemic 2-[(3-methoxyphenyl)methyl]piperazine (CAS 218594-59-3) are distinct compounds that should not be confused with the target (S)-enantiomer during procurement . The target compound is typically offered for research use only, not for human or veterinary applications. Key physicochemical identifiers for procurement verification include: molecular formula C₁₂H₁₈N₂O, MW 206.28 g/mol, InChI Key DRKUIOHLHFFGOP-NSHDSACASA-N, density 1.0±0.1 g/cm³, boiling point 335.7±27.0 °C at 760 mmHg, and flash point 135.9±13.2 °C .

Chiral building block Custom synthesis Chemical procurement Enantiomeric purity

Conformational Distinction of 2-Substituted Piperazines: Impact on Receptor Binding Geometry

A systematic conformational analysis of 2-substituted piperazines demonstrated that the substitution position fundamentally alters the conformational preference of the piperazine ring, and that this preference directly controls binding in a pharmaceutically relevant case [1]. Specifically, carbon-linked 2-substituted piperazines exhibit different conformational behavior compared to oxygen-linked analogs, and these conformational differences translate into divergent activity at α7 nicotinic acetylcholine receptors [1]. In the broader context of benzylpiperazine pharmacology, the conformational constraints imposed by C-2 substitution (as in the target compound) differ from those of N-1 substitution, leading to distinct presentations of the benzyl pharmacophore to receptor binding sites. The 2-substituted piperazine scaffold has been recognized as a privileged structure for CNS receptor ligands, with examples including potent κ-opioid agonists (IC₅₀ = 0.018 nM), selective NMDA antagonists, and high-affinity NK1 receptor ligands [2].

Conformational analysis 2-Substituted piperazine Nicotinic receptor Structure-based design

Recommended Application Scenarios for (S)-2-(3-Methoxybenzyl)piperazine Based on Available Evidence


Chiral Building Block for Sigma Receptor Ligand Synthesis

The compound serves as a chiral 2-substituted benzylpiperazine intermediate for the synthesis of sigma-1 and sigma-2 receptor ligands. The (S)-configured stereocenter at C-2 provides a defined three-dimensional scaffold for constructing enantiomerically pure sigma receptor-targeting molecules [1]. Published SAR from the (piperazin-2-yl)methanol series indicates that a meta-methoxy group on the benzyl ring is favorable for sigma-1 receptor affinity [1]. The free secondary amine at the N-4 position enables further derivatization (e.g., alkylation, acylation, sulfonylation) to generate diverse compound libraries for sigma receptor screening programs. Given that structurally related 1,4-disubstituted piperazines achieve σ₁ Ki values in the low nanomolar range (2.6–12.4 nM) [2], the target compound offers a regioisomerically distinct entry point into this chemical space.

Enantiomer-Specific Pharmacological Probe for CNS Receptor Studies

The target compound can function as an enantiomerically defined pharmacological tool for investigating how the stereochemistry of 2-substituted piperazines affects binding to CNS receptors. The (S)-enantiomer (CAS 612502-43-9) and (R)-enantiomer (CAS 1084797-85-2) are available as discrete entities, enabling paired-enantiomer studies . In the context of behavioral pharmacology, the structurally related N-1 regioisomer m-MeO-BZP showed a distinct behavioral profile from BZP in mouse drug discrimination and locomotor activity assays, with only partial substitution for MDMA training cues and no locomotor stimulation [3]. The 2-substituted scaffold of the target compound introduces an additional layer of pharmacological differentiation that warrants systematic investigation.

Reference Standard for Analytical Method Development and Chiral Purity Assessment

With a defined CAS number (612502-43-9), molecular formula (C₁₂H₁₈N₂O), MW (206.28 g/mol), and reported purity specification (NLT 97%), the compound is suitable as a reference standard for developing and validating chiral HPLC methods, LC-MS quantification protocols, and enantiomeric purity assays . The distinct InChI Key (DRKUIOHLHFFGOP-NSHDSACASA-N) and SMILES notation (COC1=CC=CC(=C1)C[C@H]2CNCCN2) provide unique identifiers for database registration and analytical verification. The compound's typical custom synthesis sourcing makes it appropriate for laboratories requiring milligram-to-gram quantities of chirally defined material for assay development.

Scaffold for Structure-Activity Relationship (SAR) Exploration of 2-Substituted Piperazine CNS Ligands

The 2-substituted piperazine scaffold is a privileged structure in CNS drug discovery, with literature precedents including potent κ-opioid receptor agonists (IC₅₀ = 0.018 nM), selective NMDA receptor antagonists, and high-affinity NK1 receptor ligands [4]. The target compound provides a meta-methoxybenzyl substitution at C-2 with a free N-4 position, offering a versatile starting point for systematic SAR campaigns. The conformational analysis literature demonstrates that 2-substituted piperazines adopt distinct conformational ensembles compared to 1-substituted analogs, which may translate into differential receptor subtype selectivity [5]. Procurement of this specific (S)-enantiomer supports SAR studies where stereochemistry is hypothesized to be a determinant of target engagement.

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